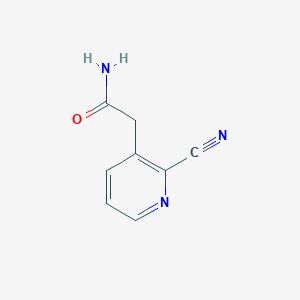
2-(2-Cyanopyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyanopyridin-3-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and other scientific fields . The presence of both cyano and amide functional groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanopyridin-3-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound often employ solvent-free reactions due to their cost-effectiveness and simplicity. The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyanopyridin-3-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions to form a variety of heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different nucleophiles and electrophiles.
Common Reagents and Conditions:
Condensation Reactions: Typically involve reagents like phenacyl bromide in boiling ethanol using triethylamine as a catalyst.
Substitution Reactions: Often use reagents such as piperidine under solvent-free conditions.
Major Products Formed:
Pyridin-2-ones: Formed via solvent-free cascade reactions of 2-cyanoacetamides with various ketones and acetone.
Spiropyridin-2-ones: Generated by piperidine under solvent-free conditions.
Scientific Research Applications
2-(2-Cyanopyridin-3-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Cyanopyridin-3-yl)acetamide involves its interaction with various molecular targets and pathways. The compound’s cyano and amide groups enable it to participate in multiple biochemical reactions, leading to the formation of biologically active heterocyclic compounds . These compounds can inhibit specific enzymes or interact with cellular receptors, thereby exerting their biological effects .
Comparison with Similar Compounds
2-Cyanoacetamido benzoate: Similar in structure and used in the synthesis of spiro indole derivatives.
2-Cyanoacetamides: A broader class of compounds that share similar reactivity and applications.
Uniqueness: 2-(2-Cyanopyridin-3-yl)acetamide stands out due to its specific substitution pattern on the pyridine ring, which imparts unique reactivity and biological activity compared to other cyanoacetamides .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(2-cyanopyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H7N3O/c9-5-7-6(4-8(10)12)2-1-3-11-7/h1-3H,4H2,(H2,10,12) |
InChI Key |
NOISQCGEKNBYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















